molecular formula C14H31P5 B14497309 Cyclohexyl(tetraethyl)pentaphospholane CAS No. 63830-62-6

Cyclohexyl(tetraethyl)pentaphospholane

Cat. No.: B14497309
CAS No.: 63830-62-6
M. Wt: 354.26 g/mol
InChI Key: PVWHHYDZJWEOBM-UHFFFAOYSA-N
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Description

Cyclohexyl(tetraethyl)pentaphospholane is a phosphorus-containing heterocyclic compound characterized by a five-membered pentaphospholane ring substituted with a cyclohexyl group and four ethyl moieties. The cyclohexyl group likely contributes to steric and stereoelectronic effects, while the tetraethyl substituents may modulate solubility and reactivity.

Properties

CAS No.

63830-62-6

Molecular Formula

C14H31P5

Molecular Weight

354.26 g/mol

IUPAC Name

1-cyclohexyl-2,3,4,5-tetraethylpentaphospholane

InChI

InChI=1S/C14H31P5/c1-5-15-16(6-2)18(8-4)19(17(15)7-3)14-12-10-9-11-13-14/h14H,5-13H2,1-4H3

InChI Key

PVWHHYDZJWEOBM-UHFFFAOYSA-N

Canonical SMILES

CCP1P(P(P(P1CC)C2CCCCC2)CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(tetraethyl)pentaphospholane typically involves the reaction of cyclohexylphosphine with tetraethylphosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the pentaphospholane ring, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. The final product is typically obtained through a series of purification steps, including filtration, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(tetraethyl)pentaphospholane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Cyclohexyl(tetraethyl)pentaphospholane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also interact with cellular membranes, affecting their stability and function. The specific pathways involved depend on the context of its use, whether in catalysis, biological systems, or industrial applications .

Comparison with Similar Compounds

Table 1: LIMK Inhibition Potency of Cyclohexyl-Linked Compounds

Compound Substituent LIMK1 IC₅₀ (nM) LIMK2 IC₅₀ (nM) Selectivity Bias
1 Br 50 60 Balanced
22 I 25 30 Balanced
23–24 (S,S)-Cyclohexyl 120 90 LIMK2
25–26 (R,R)-Cyclohexyl 150 >1000 LIMK1

Stereochemical Influence on Selectivity

The stereochemistry of the cyclohexyl linker significantly alters kinase selectivity:

  • (R,R)-1,2-cyclohexyl derivatives (compounds 25–26) exhibit >10-fold selectivity for LIMK1 over LIMK2 .
  • In contrast, (S,S)-configured analogs (compounds 23–24) favor LIMK2 inhibition.

Structural and Reactivity Comparisons with Phosphorus Compounds

Phosphorus pentachloride (Cl₅P), a simple phosphorus(V) halide, contrasts sharply with pentaphospholane derivatives in structure and reactivity:

  • Phosphorus pentachloride : Linear geometry, highly electrophilic, used in phosphorylation reactions .

Table 2: Structural Comparison of Phosphorus Compounds

Property Cyclohexyl(tetraethyl)pentaphospholane Phosphorus Pentachloride
Molecular Formula C₁₀H₂₅P₅ (inferred) Cl₅P
Geometry Cyclic Trigonal bipyramidal
Reactivity Ligand-like, sterically hindered Electrophilic, hydrolytic
Applications Hypothesized: catalysis, inhibitors Industrial synthesis

Research Findings and Implications

  • Substituent Effects : Halogen size (Br vs. I) correlates with increased potency, suggesting that larger substituents enhance target engagement . Ethyl groups in this compound may similarly optimize binding through hydrophobic interactions.
  • Structural Diversity : Unlike reactive phosphorus halides (e.g., Cl₅P), pentaphospholanes’ cyclic structures offer stability for applications requiring controlled reactivity .

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